molecular formula C19H23ClN4O2 B6587297 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide CAS No. 1226458-99-6

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide

Cat. No. B6587297
CAS RN: 1226458-99-6
M. Wt: 374.9 g/mol
InChI Key: DKCIWNRAJBNRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide (2-AMPCA) is an important synthetic compound that has been widely studied in recent years for its potential applications in pharmaceutical and biomedical research. 2-AMPCA is a heterocyclic amide that is composed of an azepane ring, a pyrimidine ring, and an acetamide group. The compound has a molecular formula of C14H14ClN3O2 and a molecular weight of 295.75 g/mol. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of various other compounds, including heterocyclic amides, pyridines, and quinolines. In addition, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has been used in the synthesis of several biologically active compounds, such as thienopyridazines, thienopyrimidines, and thienothiophenes. Furthermore, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide is not fully understood. However, studies have shown that the compound binds to the active site of the enzyme COX-2 and inhibits its activity. This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide have been studied in both in vitro and in vivo models. In vitro studies have shown that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide is able to inhibit the activity of COX-2, leading to a decrease in the production of pro-inflammatory mediators. In addition, the compound has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In vivo studies have shown that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide is able to reduce inflammation, pain, and swelling in animal models.

Advantages and Limitations for Lab Experiments

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. In addition, the compound is relatively non-toxic and has low solubility in water, making it safe to handle and use. However, there are some limitations to using 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide in laboratory experiments. The compound has a relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments. In addition, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for research involving 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide. One potential direction is to further investigate the compound’s potential as an inhibitor of COX-2. In addition, further research could be conducted to investigate the compound’s potential use as an antioxidant. Furthermore, additional studies could be conducted to investigate the compound’s potential use in the treatment of inflammatory diseases. Finally, further research could be conducted to investigate the compound’s potential use in the synthesis of other biologically active compounds.

Synthesis Methods

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving several different synthetic reactions. The first step involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate compound 4-chloro-2-(ethoxycarbonyl)aniline. This intermediate compound is then reacted with 2-azepanone in a Wittig reaction to form 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide.

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCIWNRAJBNRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide

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